HC-258: A Covalent TEAD Inhibitor Modulating the Hippo Pathway
HC-258: A Covalent TEAD Inhibitor Modulating the Hippo Pathway
An In-depth Technical Guide on the Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is frequently implicated in cancer development. The transcriptional coactivators Yes-associated protein (YAP) and its paralog TAZ are the main downstream effectors of this pathway. Their oncogenic activity is mediated through interaction with the TEAD family of transcription factors. HC-258 has emerged as a potent and specific small molecule inhibitor that targets TEAD proteins, offering a promising therapeutic strategy for cancers driven by Hippo pathway dysregulation. This document provides a comprehensive overview of the mechanism of action of HC-258, detailing its molecular interactions, cellular effects, and the experimental methodologies used for its characterization.
Introduction to the Hippo Pathway and TEAD Transcription Factors
The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ by promoting their cytoplasmic sequestration and degradation.[1][2][3][4] When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus, where they bind to TEAD transcription factors (TEAD1-4) to drive the expression of genes involved in cell proliferation, survival, and migration.[4][5][6] Dysregulation of the Hippo pathway, often through mutations in upstream components like NF2, leads to the constitutive activation of YAP/TAZ-TEAD, promoting tumorigenesis.[7][8]
TEAD proteins are characterized by a highly conserved TEA domain for DNA binding and a C-terminal YAP/TAZ-binding domain.[9] Crucially, TEAD activity is regulated by post-translational modification, specifically S-palmitoylation at a conserved cysteine residue within a central lipid pocket.[5][10] This lipidation is essential for TEAD stability and its interaction with YAP/TAZ.[5][10] The druggability of this lipid pocket has paved the way for the development of small molecule inhibitors aimed at disrupting TEAD function.[5][7]
HC-258: A Covalent TEAD Inhibitor
HC-258 is a novel small molecule designed as a covalent inhibitor of TEAD transcription factors.[9][11] It is derived from flufenamic acid and features an oxopentyl chain that mimics palmitic acid, the endogenous ligand of the TEAD lipid pocket, and an acrylamide (B121943) "warhead" that forms a covalent bond with a key cysteine residue.[11]
Mechanism of Action
The primary mechanism of action of HC-258 involves its direct and covalent binding to the TEAD lipid pocket.[9][11]
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Covalent Binding: HC-258's acrylamide group specifically reacts with the conserved cysteine residue (Cys380 in hTEAD2) located within the palmitate-binding pocket of TEAD proteins.[9] This irreversible binding effectively blocks the pocket.
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Disruption of TEAD Function: By covalently modifying the lipid pocket, HC-258 is thought to disrupt the normal function of TEAD. While it does not directly inhibit the YAP-TEAD protein-protein interaction in some assays, it leads to a significant reduction in the transcription of YAP/TAZ-TEAD target genes.[9][11] This suggests that the covalent modification allosterically modulates TEAD's transcriptional activity or stability.
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Inhibition of Target Gene Expression: Treatment with HC-258 leads to a marked decrease in the mRNA levels of well-established YAP/TAZ-TEAD target genes, including CTGF (Connective Tissue Growth Factor), CYR61 (Cysteine-Rich Angiogenic Inducer 61), AXL (AXL Receptor Tyrosine Kinase), and NF2.[9][11]
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Antiproliferative and Anti-migratory Effects: Consequently, by suppressing the transcriptional output of the oncogenic YAP/TAZ-TEAD complex, HC-258 inhibits cancer cell proliferation and migration.[9][11]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for HC-258 and its effects.
| Parameter | Value | Assay | Cell Line/System | Reference |
| Kdisp | 3.6 μM | Fluorescence Polarization (FP) assay with bodipy-PA | Recombinant hTEAD4 | [9] |
Table 1: Biochemical Activity of HC-258
| Target Gene | Cell Line | Treatment Concentration | Treatment Duration | Fold Change in mRNA Level | Reference |
| CTGF | MDA-MB-231 | 10 μM | 48 h | Significant Reduction | [11] |
| CYR61 | MDA-MB-231 | 10 μM | 48 h | Significant Reduction | [11] |
| AXL | MDA-MB-231 | 10 μM | 48 h | Significant Reduction | [11] |
| NF2 | MDA-MB-231 | 10 μM | 48 h | Significant Reduction | [11] |
Table 2: Effect of HC-258 on YAP/TAZ-TEAD Target Gene Expression
| Assay | Cell Line | Treatment Concentration | Treatment Duration | Effect | Reference |
| Cell Migration Assay | MDA-MB-231 | 10 μM | 48 h | Strong inhibition of cell migration | [9][11] |
Table 3: Cellular Activity of HC-258
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of HC-258 in the Hippo signaling pathway.
References
- 1. Hippo signaling is a potent in vivo growth and tumor suppressor pathway in the mammalian liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hippo Signaling Pathway: A Candidate New Drug Target for Malignant Tumors - Innovative Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanisms of Hippo pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hippo signalling pathway and its implications in human health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-invasive efficacy and survival benefit of the YAP-TEAD inhibitor verteporfin in preclinical glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. Development of HC-258, a Covalent Acrylamide TEAD Inhibitor That Reduces Gene Expression and Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
